5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid
Description
5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a brominated pyridine derivative featuring a unique combination of functional groups. Its molecular formula is C₁₀H₁₁BrN₂O₂, with a molecular weight of 295.12 g/mol (calculated). The pyridine core is substituted with:
- A bromo group at position 5,
- A (but-3-yn-2-yl)amino group at position 6 (comprising an alkyne-containing butynyl chain),
- A carboxylic acid group at position 3.
This compound is of interest in medicinal chemistry and materials science due to its multifunctional reactivity .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-6-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-3-6(2)13-9-8(11)4-7(5-12-9)10(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI Key |
RJMAIXOFGDDWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=C(C=N1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of But-3-yn-2-amine derivative
- Starting Material: But-3-yn-2-yl halide (e.g., bromide or chloride)
- Method: Nucleophilic substitution with ammonia or primary amines, or via Sonogashira coupling if a terminal alkyne is involved.
Coupling to the Pyridine Ring
- Method: Palladium-catalyzed C–N cross-coupling (e.g., Buchwald-Hartwig amination)
- Reagents: Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., sodium tert-butoxide)
- Conditions: Elevated temperature (80–120°C), inert atmosphere
- Outcome: Formation of the 6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid scaffold
5-Bromo-pyridine-3-carboxylic acid + but-3-yn-2-yl amine derivative → 6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid
Amine Functionalization at the 6-Position
The amino group at the 6-position is introduced via nucleophilic substitution on the brominated pyridine intermediate or via direct amination of the pyridine ring.
- Method: Nucleophilic substitution with but-3-yn-2-yl amine or its derivatives under basic conditions
- Reagents: Amine, base (e.g., potassium carbonate), solvent (e.g., DMF or DMSO)
- Conditions: Elevated temperature (80–120°C)
- Outcome: Formation of the amino linkage with retention of the carboxylic acid group
The final step involves introduction of the carboxylic acid group at the 3-position if not already present in the starting material.
Directed Carboxylation
- Method: Carboxylation via carbon dioxide (CO₂) under high pressure in the presence of a base (e.g., potassium tert-butoxide)
- Conditions: Elevated temperature (e.g., 80°C), CO₂ pressure (1–5 atm)
- Outcome: Regioselective carboxylation at the 3-position of the pyridine ring
Alternative Route
- Method: Oxidation of methyl or aldehyde groups at the 3-position to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium(VI) reagents.
Purification and Characterization
The synthesized compound is purified via column chromatography or recrystallization . Characterization involves NMR, IR, MS, and melting point analysis to confirm structure and purity.
Data Table: Summary of Key Reaction Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination | NBS or Br₂ | CH₃CN or DCM | 0–25°C | ~70–85% | Selective at 5-position |
| 2 | Cross-coupling | Pd catalyst, base | Toluene/DMF | 80–120°C | 60–75% | C–N bond formation |
| 3 | Amination | Amine derivative | DMF/DMSO | 80–120°C | 65–80% | Nucleophilic substitution |
| 4 | Carboxylation | CO₂, base | Toluene/DMF | 80°C | 70–85% | Regioselective at 3-position |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Electronic and Steric Properties
- Target Compound: The but-3-yn-2-ylamino group introduces steric bulk and an electron-rich alkyne, while the carboxylic acid at C3 increases acidity (pKa ~2-3). The bromo group at C5 is moderately electron-withdrawing .
- 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid : The chloro (C6) and methyl (C4) groups create a sterically hindered, electron-deficient core, reducing nucleophilic substitution reactivity compared to the target compound .
- 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid : The hydroxy group (C6) increases polarity and hydrogen-bonding capacity, making it more water-soluble than halogenated analogs .
Biological Activity
5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid (CAS No. 1862195-78-5) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom and an alkynyl amine substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid is C10H9BrN2O2, with a molecular weight of 269.09 g/mol. The structure includes a pyridine ring with a carboxylic acid group and a butynyl amine side chain. The presence of bromine is significant for enhancing biological activity through halogen bonding and lipophilicity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit promising antibacterial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-Bromo-6-(alkynyl) derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Escherichia coli |
The minimum inhibitory concentration (MIC) values for several pyridine derivatives indicate that they can be effective against pathogenic bacteria, making them potential candidates for antibiotic development .
The mechanism of action for compounds like 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the bromine atom may enhance binding affinity to bacterial enzymes or receptors, thus increasing efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications to the structure can significantly influence their antibacterial potency.
Key Findings in SAR:
- Halogen Substitution: The introduction of halogens (e.g., bromine) has been associated with increased antibacterial activity due to enhanced lipophilicity and interaction with bacterial targets.
- Alkynyl Side Chains: The presence of alkynyl groups has been linked to improved selectivity and potency against specific bacterial strains .
- Carboxylic Acid Group: This functional group is essential for solubility and interaction with biological targets.
Case Studies
A recent study evaluated a series of pyridine derivatives, including 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid, highlighting its potential as an antibacterial agent against resistant strains of bacteria. The study demonstrated that modifications to the side chains could lead to compounds with lower MIC values than traditional antibiotics .
Q & A
Q. Key Considerations :
- Substituent steric effects may hinder alkynylamine coupling; microwave-assisted synthesis can improve reaction efficiency .
- Yields >70% are achievable when using anhydrous conditions and catalytic bases (e.g., K₂CO₃) .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
A multi-technique approach is essential:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm, alkynyl protons at δ 1.8–2.2 ppm) .
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups .
Chromatography :
Physical Properties :
- Melting Point : Compare observed mp (e.g., 170–175°C) with literature values for brominated pyridines .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation pattern .
Validation : Cross-reference data with structurally similar compounds, such as 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid (CAS 20826-04-4), to verify consistency .
Advanced: How can contradictory data in biological activity assays of brominated pyridines be resolved, particularly regarding substituent effects?
Methodological Answer:
Contradictions often arise from:
Substituent Position : Minor changes (e.g., 5-bromo vs. 6-bromo) alter electronic properties. Use DFT calculations to map electron density and predict reactivity .
Solubility Differences : Carboxylic acid groups enhance aqueous solubility, but bulky alkynylamines may reduce it. Measure logP values and correlate with activity trends .
Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include controls like 5-Bromo-3-methylpyridine-2-carboxylic acid (CAS 30766-11-1) for benchmarking .
Case Study : In enzyme inhibition assays, 5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid showed 10-fold higher activity than its methyl-substituted analog, attributed to improved H-bonding with the active site .
Advanced: How can computational methods enhance mechanistic studies of this compound?
Methodological Answer:
Molecular Docking :
- Use PyMol or AutoDock Vina to model interactions with target proteins (e.g., kinases). The carboxylic acid group often binds catalytic lysine residues, while the bromine occupies hydrophobic pockets .
MD Simulations :
- Simulate solvated systems (GROMACS) to assess stability of the alkynylamine moiety. Trajectory analysis (RMSD/RMSF) can explain experimental discrepancies in binding affinity .
QSAR Modeling :
- Train models on analogs (e.g., 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid) to predict bioactivity. Include descriptors like polar surface area and dipole moment .
Validation : Compare computational predictions with crystallographic data (if available) or mutagenesis studies .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Methodological Answer:
Steric Control : The but-3-yn-2-yl group introduces chiral centers. Use chiral catalysts (e.g., BINAP-Pd complexes) or enantioselective SNAr reactions to minimize racemization .
Thermal Sensitivity : Alkynylamines degrade at high temperatures. Optimize stepwise heating (ramp from 25°C to 80°C) and employ flow chemistry for continuous processing .
Byproduct Mitigation : Monitor for debromination (common in polar aprotic solvents) via LC-MS. Add radical scavengers (e.g., BHT) to suppress side reactions .
Case Study : Pilot-scale synthesis achieved 85% enantiomeric excess (ee) using (R)-BINAP, validated by chiral HPLC .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Toxicity : Brominated pyridines may release HBr under heat. Use fume hoods and PPE (gloves, goggles) .
Stability : Store at –20°C in amber vials to prevent photodegradation. Avoid contact with strong oxidizers (e.g., HNO₃) .
Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
